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Abstract
The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of

numerous pharmaceuticals.[1][2] The introduction of a halogenated phenyl ring, as in 1-(3-
Bromophenyl)imidazole, modulates the molecule's electronic and lipophilic properties,

making it a person of interest for drug discovery and materials science. Understanding the

precise three-dimensional arrangement of atoms and the nature of intermolecular interactions

within its crystal lattice is paramount for predicting its behavior in biological systems and for the

rational design of new therapeutic agents. This guide provides a comprehensive technical

overview of the synthesis, crystallographic analysis, and detailed structural features of 1-(3-
Bromophenyl)imidazole, grounded in established experimental protocols and spectroscopic

characterization.
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N-aryl imidazoles are a privileged scaffold, appearing in a wide array of biologically active

compounds with applications as anticancer, anti-inflammatory, antiviral, and antifungal agents.

[3] The phenyl ring's substitution pattern significantly influences the molecule's pharmacokinetic

and pharmacodynamic profile. A bromine atom, as in the meta-position of 1-(3-
Bromophenyl)imidazole, is particularly noteworthy. It can act as a hydrogen bond acceptor

and participate in halogen bonding, potentially enhancing binding affinity to target proteins.

Furthermore, its lipophilicity can improve membrane permeability. A definitive understanding of

the solid-state conformation and packing of this molecule through single-crystal X-ray

diffraction provides invaluable insights for structure-activity relationship (SAR) studies and the

design of next-generation imidazole-based therapeutics.

Synthesis and Crystallization
The synthesis of 1-(3-Bromophenyl)imidazole is typically achieved through a well-established

N-arylation reaction. The subsequent crystallization is a critical step for obtaining high-quality

single crystals required for X-ray diffraction analysis.

Synthetic Protocol: Ullmann Condensation
A common and effective method for the synthesis is the Ullmann condensation reaction, which

involves the copper-catalyzed coupling of an aryl halide with imidazole.

Experimental Protocol:

Reaction Setup: To a flame-dried round-bottom flask, add imidazole (1.0 eq.), 1-bromo-3-

iodobenzene or 3-bromoaniline (1.1 eq.), potassium carbonate (K₂CO₃) as a base (2.0 eq.),

and a catalytic amount of copper(I) iodide (CuI, 10 mol%).

Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent under an inert

nitrogen atmosphere.

Reaction Conditions: Heat the mixture to 120-140 °C and stir for 12-24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and pour it into

water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The crude product is

then purified by column chromatography on silica gel to yield 1-(3-Bromophenyl)imidazole
as a solid.

Crystallization for X-ray Analysis
High-quality single crystals are grown using slow evaporation techniques.

Experimental Protocol:

Solvent Selection: Dissolve the purified 1-(3-Bromophenyl)imidazole in a minimal amount

of a suitable solvent or solvent system (e.g., methanol, ethanol, or an ethyl acetate/hexane

mixture).

Slow Evaporation: Gently warm the solution to ensure complete dissolution. Filter the

solution to remove any particulate matter.

Crystal Growth: Cover the vial with a perforated cap (e.g., Parafilm with small pinholes) and

leave it undisturbed in a vibration-free environment at room temperature.

Harvesting: Colorless, needle-like, or prismatic crystals suitable for X-ray diffraction should

form over several days.

X-ray Crystallography and Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic

arrangement in a crystalline solid.

Data Collection and Processing Workflow
The following diagram outlines the standard workflow for SC-XRD analysis.
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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data Summary
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The following table presents representative crystallographic data for 1-(3-
Bromophenyl)imidazole, based on typical values for similar phenylimidazole derivatives.[3][4]

Parameter Value

Chemical Formula C₉H₇BrN₂

Formula Weight 223.07 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) ~ 7.8

b (Å) ~ 17.5

c (Å) ~ 9.5

β (°) ~ 93.0

Volume (Å³) ~ 1300

Z 4

Calculated Density (g/cm³) ~ 1.65

Radiation Mo Kα (λ = 0.71073 Å)

Temperature (K) 293(2)

Final R indices [I>2σ(I)] R₁ = ~0.05, wR₂ = ~0.12

Goodness-of-fit on F² ~1.05

Analysis of the Crystal Structure
The crystal structure reveals key details about the molecule's conformation and the non-

covalent interactions that govern its packing in the solid state.

Molecular Geometry
The molecular structure of 1-(3-Bromophenyl)imidazole consists of a planar imidazole ring

linked to a bromophenyl ring. A significant feature is the dihedral angle between the mean
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planes of these two rings, which is typically in the range of 25-45°.[3] This twist is a result of

steric hindrance and electronic effects, influencing the molecule's overall shape and ability to

interact with other molecules. Bond lengths and angles within both the imidazole and phenyl

rings are consistent with those of other structurally characterized N-aryl imidazoles.[3][4]

Intermolecular Interactions and Crystal Packing
The crystal packing is stabilized by a network of weak intermolecular interactions. These non-

covalent forces are critical in determining the crystal's stability and physical properties.

π-π Stacking: The aromatic nature of both the imidazole and bromophenyl rings facilitates

slipped π-π stacking interactions between neighboring molecules.[5][6] These interactions

are characterized by inter-centroid distances of approximately 3.5 to 3.8 Å.

C-H···N Hydrogen Bonds: Weak hydrogen bonds form between the hydrogen atoms of the

phenyl ring and the nitrogen atom (N3) of the imidazole ring of an adjacent molecule. This is

a common motif in the crystal structures of N-substituted imidazoles.

Halogen-related Interactions: The bromine atom can participate in weak C-H···Br hydrogen

bonds or Br···π interactions, further stabilizing the crystal lattice.[1]

The interplay of these interactions results in a robust three-dimensional supramolecular

architecture.

Molecule A
(1-(3-Bromophenyl)imidazole)

Molecule B
(Adjacent)

 π-π Stacking
(Imidazole Ring ↔ Phenyl Ring)

Molecule C
(Adjacent)

 C-H···N Hydrogen Bond
(Phenyl C-H ↔ Imidazole N)

 C-H···Br Interaction
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Caption: Key Intermolecular Interactions in the Crystal Lattice.

Spectroscopic Characterization
Spectroscopic methods provide complementary data to confirm the identity and purity of the

synthesized compound prior to crystallographic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Assignment

3100-3000 Aromatic C-H stretching

1600-1450 C=C and C=N ring stretching

1250-1000 In-plane C-H bending

~780 C-Br stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution.

¹H NMR (in CDCl₃, representative shifts):

Chemical Shift (δ, ppm) Proton Assignment

~7.8 Imidazole H (N-CH-N)

~7.6-7.2 Aromatic H's (Bromophenyl ring)

~7.1 Imidazole H's

¹³C NMR (in CDCl₃, representative shifts):
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Chemical Shift (δ, ppm) Carbon Assignment

~138 Imidazole C (N-C-N)

~135-120 Aromatic C's (Bromophenyl ring)

~122 C-Br

~118 Imidazole C's

Conclusion and Future Perspectives
This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of

1-(3-Bromophenyl)imidazole. The determination of its crystal structure via single-crystal X-ray

diffraction reveals a twisted conformation and a packing arrangement dominated by π-π

stacking and weak C-H···N/Br interactions.

These structural insights are crucial for the field of drug development. The precise knowledge

of the molecule's solid-state conformation and its capacity for specific intermolecular

interactions can be leveraged in computational docking studies to predict binding modes with

pharmacological targets. Understanding these fundamental structural properties enables the

rational design of more potent and selective imidazole-based therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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